molecular formula C8H16OSi B011397 1-(Trimethylsiloxy)cyclopentene CAS No. 19980-43-9

1-(Trimethylsiloxy)cyclopentene

Cat. No.: B011397
CAS No.: 19980-43-9
M. Wt: 156.3 g/mol
InChI Key: UBMYYGXGMPGCBO-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds and Silyl (B83357) Ethers in Modern Chemical Synthesis

Organosilicon compounds, which contain carbon-silicon bonds, have become indispensable in modern chemical synthesis. researchgate.netencyclopedia.pub Their applications are extensive, ranging from their use as protecting groups to their role as reactive intermediates in a variety of chemical reactions. researchgate.netias.ac.in The distinct properties of the silicon atom, such as its lower electronegativity and larger atomic size compared to carbon, impart unique reactivity to these compounds. lkouniv.ac.in The strength of the silicon-oxygen bond is a particularly noteworthy feature, driving many synthetic transformations. encyclopedia.pub

Silyl ethers, a subclass of organosilicon compounds with the general structure R₃Si-O-R', are widely employed as protecting groups for alcohols. wikipedia.orgchemeurope.com This strategy is crucial in multi-step syntheses where a reactive alcohol functionality needs to be temporarily masked to prevent unwanted side reactions. tandfonline.comlibretexts.org The ease of formation and selective removal of silyl ethers under mild conditions make them exceptionally useful. wikipedia.org Common silyl ethers include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS), each offering different levels of stability and reactivity. wikipedia.orgchemeurope.com The choice of a specific silyl ether allows chemists to fine-tune their synthetic strategies, enabling the selective protection and deprotection of multiple hydroxyl groups within the same molecule. tandfonline.com

Role of 1-(Trimethylsiloxy)cyclopentene as a Synthetic Intermediate

This compound, also known as cyclopentanone (B42830) enol trimethylsilyl ether, serves as a key building block in the synthesis of a variety of organic molecules. ontosight.aisigmaaldrich.comnih.gov Its utility stems from its nature as a silyl enol ether, which allows it to act as an enolate equivalent. This reactivity is central to the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. wikipedia.org

The compound is particularly valuable in reactions such as Mukaiyama aldol (B89426) additions and Michael reactions, where it reacts with electrophiles to form more complex structures. wikipedia.org The presence of the trimethylsilyl group not only protects the enol form of cyclopentanone but also modulates its reactivity, allowing for controlled and selective transformations. ontosight.ai Furthermore, the cyclopentene (B43876) ring itself can participate in various cycloaddition and rearrangement reactions. wikipedia.org

Historical Context and Evolution of Enol Silyl Ether Chemistry

The field of organosilicon chemistry dates back to the 19th century, but it was the development of the "direct process" for the synthesis of methylchlorosilanes in the 1940s that significantly expanded its industrial and academic importance. lkouniv.ac.inrsc.org The exploration of silyl enol ethers as synthetic tools gained significant momentum in the latter half of the 20th century.

Initially, the focus was on their preparation and basic reactivity. orgsyn.org Over time, the scope of their applications has broadened dramatically. nih.gov Early methods for forming silyl enol ethers often involved the reaction of enolates with silyl halides. organic-chemistry.org More recent advancements have led to the development of catalytic and more selective methods for their synthesis, including strategies that allow for the formation of specific isomers (Z or E). organic-chemistry.orgnih.gov The evolution of enol silyl ether chemistry has been marked by the discovery of new reactions and the development of more sophisticated catalytic systems, expanding their role in asymmetric synthesis and the construction of complex natural products. nih.govnih.gov

Overview of the Cyclopentene Moiety's Contribution to Reactivity

The double bond in the cyclopentene moiety of this compound is electron-rich due to the oxygen atom of the silyloxy group, making it susceptible to attack by electrophiles. wikipedia.org This enhanced nucleophilicity is a key factor in many of its characteristic reactions. The cyclic nature of the scaffold also provides a degree of stereochemical control in certain transformations, influencing the orientation of incoming reagents and the stereochemistry of the products. wikipedia.org The combination of the reactive enol ether and the versatile cyclopentene framework makes this compound a powerful and adaptable intermediate in the hands of synthetic organic chemists. acs.org

Interactive Data Table

PropertyValue
Chemical Formula C₈H₁₆OSi
Molecular Weight 156.30 g/mol
CAS Number 19980-43-9
Appearance Clear light yellow liquid
Boiling Point 45 °C at 11 mmHg
Density 0.878 g/mL at 25 °C
Refractive Index n20/D 1.440

Note: The data in this table is compiled from various sources. sigmaaldrich.comechemi.comsigmaaldrich.comechemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopenten-1-yloxy(trimethyl)silane
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InChI

InChI=1S/C8H16OSi/c1-10(2,3)9-8-6-4-5-7-8/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMYYGXGMPGCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066548
Record name (1-Cyclopenten-1-yloxy)trimethylsilane
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Molecular Weight

156.30 g/mol
Source PubChem
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CAS No.

19980-43-9
Record name 1-[(Trimethylsilyl)oxy]cyclopentene
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Record name Cyclopentene, 1-((trimethylsilyl)oxy)-
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Record name Cyclopentene, 1-[(trimethylsilyl)oxy]-
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Record name (1-Cyclopenten-1-yloxy)trimethylsilane
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Record name (1-cyclopenten-1-yloxy)trimethylsilane
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Synthesis Methodologies of 1 Trimethylsiloxy Cyclopentene

Established Synthetic Routes to 1-(Trimethylsiloxy)cyclopentene

The most common method for synthesizing silyl (B83357) enol ethers involves the reaction of an enolizable carbonyl compound, such as cyclopentanone (B42830), with a silyl electrophile in the presence of a base. wikipedia.org The oxygen atom of the enolate acts as a nucleophile, attacking the silicon atom of the silylating agent to form a strong silicon-oxygen bond. wikipedia.org

The synthesis of this compound is typically accomplished by reacting cyclopentanone with a silylating agent. sigmaaldrich.comlookchem.com The most frequently used silylating agent for this purpose is trimethylsilyl (B98337) chloride. wikipedia.org To facilitate the reaction and neutralize the generated acid (e.g., HCl), a base is required. The choice of base and reaction conditions can influence the outcome, particularly with unsymmetrical ketones, though for a symmetrical ketone like cyclopentanone, only one regioisomer is possible. wikipedia.org

Optimizing reaction variables such as temperature, solvent, and stoichiometry is crucial for maximizing the yield and purity of this compound. nih.gov The choice of base is a key factor; weak bases like triethylamine (B128534) tend to favor the formation of the more thermodynamically stable silyl enol ether. wikipedia.org For unsymmetrical ketones, strong, sterically hindered bases like lithium diisopropylamide (LDA) used at low temperatures (e.g., -78°C) favor the kinetic product. wikipedia.org While cyclopentanone is symmetrical, these principles guide the general approach to silylation. The stoichiometry of the reagents, including the ketone, silylating agent, and base, must be carefully controlled to ensure efficient conversion. nih.gov

Table 1: Factors for Optimizing Silyl Enol Ether Synthesis

Parameter Considerations Example
Temperature Low temperatures (e.g., -78°C) are often used with strong bases to form the kinetic product. wikipedia.org Room temperature or heating may be used with weaker bases. researchgate.net Reaction of a ketone with LDA and trimethylsilyl chloride at -78°C. wikipedia.org
Solvents Aprotic solvents are common. The choice can affect reaction rates and solubility of reagents. whiterose.ac.uk Tetrahydrofuran (B95107) (THF), diethyl ether, dioxane. researchgate.netorganic-chemistry.org
Stoichiometry The relative amounts of ketone, silylating agent, and base are adjusted to optimize yield and minimize side reactions. nih.gov Use of 1.3 equivalents of a reagent and 1.5 equivalents of a catalyst to achieve the best result in a model reaction. researchgate.net
Base A strong, non-nucleophilic base (e.g., LDA) favors kinetic control. wikipedia.org A weaker base (e.g., Triethylamine) favors thermodynamic control. wikipedia.org Triethylamine is a common choice for forming the thermodynamic silyl enol ether. wikipedia.org

| Silylating Agent | Trimethylsilyl chloride is common. wikipedia.org More reactive agents like trimethylsilyl triflate can increase reaction rates. wikipedia.org | Trimethylsilyl chloride. wikipedia.org |

In line with the principles of green chemistry, efforts have been made to reduce the environmental impact of chemical syntheses. ethernet.edu.et This includes replacing hazardous solvents and utilizing more cost-effective and less toxic reagents. nih.gov

Solvents constitute a significant portion of the material used in chemical processes, making their selection a key aspect of green chemistry. semanticscholar.org Historically, benzene (B151609) was used as a solvent for many organic reactions, but its high toxicity and carcinogenicity have led to its replacement. Toluene, while still a hydrocarbon solvent, is considered a less toxic alternative. Other greener solvent options that are explored for various chemical processes include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is a bio-based solvent with low environmental hazards. whiterose.ac.uk The Pfizer solvent selection guide categorizes solvents as "preferred," "usable," or "undesirable" to guide chemists in making more sustainable choices. nih.gov

The choice of base, or acid-binding agent, also has implications for the greenness and cost-effectiveness of a synthesis. Pyridine (B92270), for instance, is ranked as a "hazardous" solvent and base, in part due to its low occupational exposure limit values. semanticscholar.org Triethylamine is a common and relatively inexpensive tertiary amine base used in the synthesis of silyl enol ethers. wikipedia.org Its lower toxicity profile and cost make it a more favorable choice compared to pyridine in many industrial and laboratory settings seeking to implement greener practices.

Table 2: Comparison of Acid-Binding Agents

Agent Structure Green Chemistry Considerations
Triethylamine Et₃N Considered a weak base suitable for thermodynamic enol ether formation. wikipedia.org Generally preferred over more toxic options like pyridine.

| Pyridine | C₅H₅N | Ranked as "hazardous" in the CHEM21 solvent guide due to toxicity. semanticscholar.org |

Improved Green Chemistry Approaches for this compound Synthesis

Alternative Synthetic Strategies for Enol Silyl Ethers

Beyond the direct silylation of ketone enolates, several other methods have been developed for the synthesis of silyl enol ethers. These alternative strategies can offer advantages in terms of regioselectivity, stereoselectivity, or functional group tolerance. researchgate.net

Dehydrogenative Silylation: This method involves the coupling of an enolizable carbonyl compound with a triorganosilane, catalyzed by a transition metal complex, such as ruthenium. This reaction liberates dihydrogen as the only byproduct. organic-chemistry.org

From α-Halo Carbonyls: Silyl enol ethers can be synthesized stereoselectively from α-halo carbonyl compounds using reagents like 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine. This process is salt-free and generates easily removable byproducts. organic-chemistry.orgresearchgate.net

Brook Rearrangement: The Brook rearrangement of appropriate substrates provides another, though more specialized, route to generating silyl enol ethers. wikipedia.org

From Aldehydes: A novel method converts aldehydes into silyl enol ethers with high regio- and stereoselectivity using lithium(trimethylsilyl)diazomethane and a rhodium catalyst. acs.org

Hydrosilylation of Enones: The hydrosilylation of α,β-unsaturated ketones using various metal catalysts (e.g., Rh, Pd, Pt, Co) is another effective strategy. acs.org

Remote Functionalization: A nickel-catalyzed "chain walking" strategy allows for the Z-selective synthesis of silyl enol ethers from ketones that have a distant olefin group. organic-chemistry.orgacs.org

General Methods for Silyl Enol Ether Formation

The preparation of silyl enol ethers from enolizable carbonyl compounds is a cornerstone of modern synthetic chemistry. These methods typically involve the reaction of a ketone with a silyl electrophile in the presence of a base, or the trapping of a pre-formed enolate with a silylating agent. The choice of reaction conditions, including the base, solvent, and silylating agent, can significantly influence the outcome of the reaction, particularly in terms of regioselectivity (in the case of unsymmetrical ketones) and yield.

A widely employed and well-documented method for the synthesis of this compound involves the reaction of cyclopentanone with a silylating agent, such as chlorotrimethylsilane (B32843), in the presence of a base. A notable procedure, detailed in Organic Syntheses, provides a reliable protocol for this transformation. thieme-connect.de In this method, cyclopentanone is treated with chlorotrimethylsilane and triethylamine in dimethylformamide. The mixture is heated to reflux, leading to the formation of the desired silyl enol ether. thieme-connect.de The use of triethylamine, a moderately strong amine base, facilitates the deprotonation of the ketone to form the enolate, which is then trapped by the chlorotrimethylsilane.

The reaction proceeds via the formation of a triethylammonium (B8662869) salt, which often precipitates from the reaction mixture. An aqueous workup is typically required to remove this salt and other water-soluble byproducts. The final product is then isolated and purified by distillation. This method is advantageous due to the ready availability and relatively low cost of the reagents.

Starting MaterialReagentsSolventReaction TimeYieldReference
CyclopentanoneChlorotrimethylsilane, TriethylamineDimethylformamide17 hours (reflux)60-62% thieme-connect.de

The choice of base is critical in determining the regioselectivity of silyl enol ether formation from unsymmetrical ketones. While cyclopentanone is a symmetrical ketone, it is important to understand the principles of kinetic versus thermodynamic control. For unsymmetrical ketones, a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) will preferentially form the less substituted (kinetic) silyl enol ether. wikipedia.orgresearchgate.net Conversely, a weaker base like triethylamine, often at higher temperatures, will favor the formation of the more substituted (thermodynamic) silyl enol ether. wikipedia.orgresearchgate.net In the case of cyclopentanone, only one enolate and, consequently, one silyl enol ether can be formed.

Alternative silylating agents can also be employed. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a more reactive silylating agent than trimethylsilyl chloride and can often promote silylation under milder conditions and in higher yields. wikipedia.orgtcichemicals.comorgsyn.org The reaction with TMSOTf is typically performed in the presence of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine, in an aprotic solvent like dichloromethane (B109758). tcichemicals.comorgsyn.org

Formation from Ketals and Acetals

While the direct silylation of ketones is the most common route to silyl enol ethers, their formation from ketals and acetals represents an alternative, albeit less frequently employed, strategy. This approach involves the cleavage of the ketal or acetal (B89532) functionality with a suitable silylating agent, often under Lewis acidic conditions, to generate the corresponding silyl enol ether.

The treatment of acetals derived from enolizable ketones with trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a hindered amine base, such as N,N-diisopropylethylamine, can lead to the formation of enol ethers. tcichemicals.com For cyclic acetals, this can result in a product that retains the trimethylsilyl group. tcichemicals.com While a specific example for the conversion of a cyclopentanone ketal to this compound using this method is not extensively documented in the literature, the general principle suggests a plausible synthetic route.

Another powerful reagent for the cleavage of ketals is trimethylsilyl iodide (TMSI), which can be generated in situ from chlorotrimethylsilane and sodium iodide. The reaction of a ketal with TMSI would be expected to proceed via the formation of an oxonium ion intermediate, followed by nucleophilic attack of the iodide at one of the alkoxy carbons and subsequent elimination to form the silyl enol ether and an alkyl iodide. The high reactivity of TMSI makes it an effective reagent for this transformation, although its sensitivity may require careful handling.

The general transformation of a ketal to a silyl enol ether can be represented as follows:

Starting Material (General)ReagentsProduct (General)
Ketone KetalTrimethylsilyl Iodide (TMSI) or Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)/BaseSilyl Enol Ether

Detailed research findings for the specific conversion of a cyclopentanone ketal, such as cyclopentanone dimethyl ketal, to this compound are not as readily available as for the direct ketone enolization methods. However, the known reactivity of ketals with potent silylating agents like TMSOTf and TMSI provides a strong basis for these potential synthetic pathways. Further investigation and optimization would be required to establish these as routine and high-yielding methods for the preparation of this compound.

Reactivity and Reaction Mechanisms of 1 Trimethylsiloxy Cyclopentene

Nucleophilic Reactivity of the Enol Silyl (B83357) Ether Moiety

1-(Trimethylsiloxy)cyclopentene, as a silyl enol ether, functions as a mild and neutral nucleophile. wikipedia.org Its reactivity stems from the electron-rich double bond, which is activated by the adjacent trimethylsiloxy group. This moiety is more nucleophilic than a simple alkene due to the electron-donating nature of the oxygen atom, which is further enhanced by the silicon atom. The nucleophilicity of silyl enol ethers, including this compound, is generally considered to be milder than that of enamines. wikipedia.org

The nucleophilic character of this compound is harnessed in various carbon-carbon bond-forming reactions. It readily reacts with strong electrophiles. The silicon-oxygen bond in silyl enol ethers is stable, allowing for their isolation and purification, yet they are often used immediately after synthesis. wikipedia.org The reactivity of the enol silyl ether can be further enhanced by the removal of the trimethylsilyl (B98337) group to generate a more potent enolate nucleophile. youtube.com This can be achieved using reagents like methyl lithium or fluoride (B91410) ions. everyscience.com

The nucleophilic attack can occur at the carbon atom alpha to the original carbonyl group, leading to the formation of a new carbon-carbon bond. This reactivity is central to many synthetic transformations, making this compound a valuable intermediate in organic synthesis.

Lewis Acid Catalyzed Reactions

The nucleophilicity of this compound can be significantly enhanced by the use of Lewis acids. wikipedia.org Lewis acids activate electrophiles, such as aldehydes and ketones, by coordinating to the carbonyl oxygen, thereby making them more susceptible to nucleophilic attack by the silyl enol ether. semanticscholar.orgnih.gov This strategy is widely employed to promote reactions that would otherwise be sluggish or not occur at all.

Common Lewis acids used in conjunction with silyl enol ethers include titanium tetrachloride (TiCl4), tin tetrachloride (SnCl4), boron trifluoride etherate (BF3·OEt2), and various metal triflates like gallium(III) triflate. wikipedia.orgnih.govresearchgate.netulaval.ca The choice of Lewis acid can influence the reaction's outcome, including its rate, yield, and stereoselectivity. msu.eduwikipedia.org In some cases, the Lewis acid is used in stoichiometric amounts, but catalytic versions of these reactions have also been developed, which is a significant advantage in terms of efficiency and sustainability. wikipedia.orgtcichemicals.com

The mechanism of Lewis acid catalysis typically involves the activation of the electrophile. youtube.com For instance, in the reaction with an aldehyde, the Lewis acid coordinates to the aldehyde's carbonyl oxygen, increasing its electrophilicity. This activated aldehyde is then attacked by the nucleophilic double bond of the silyl enol ether, leading to the formation of a new carbon-carbon bond. youtube.com Subsequent workup then yields the final product.

Mukaiyama Aldol (B89426) Reactions

The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation, involving the Lewis acid-catalyzed reaction of a silyl enol ether, such as this compound, with a carbonyl compound, typically an aldehyde or a ketone. nih.govmsu.eduwikipedia.org This reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which are important structural motifs in many natural products and pharmaceuticals. semanticscholar.orgnih.gov A key advantage of the Mukaiyama aldol reaction is that it allows for a crossed aldol reaction, where self-condensation of the aldehyde is avoided. wikipedia.org

The reaction is typically carried out in the presence of a Lewis acid like titanium tetrachloride (TiCl4), which activates the carbonyl compound towards nucleophilic attack. semanticscholar.orgnih.gov While stoichiometric amounts of the Lewis acid were initially used, numerous catalytic systems have since been developed. wikipedia.orgtcichemicals.com

Significant efforts have been dedicated to developing diastereoselective and enantioselective versions of the Mukaiyama aldol reaction. semanticscholar.orgmsu.edu The stereochemical outcome of the reaction, whether it yields the syn- or anti-diastereomer, can be influenced by the geometry of the silyl enol ether (E or Z), the choice of Lewis acid, and the reaction conditions. wikipedia.orgnih.gov Unlike traditional enolate-based aldol reactions that often proceed through a closed, six-membered Zimmerman-Traxler transition state, the Mukaiyama aldol reaction is generally believed to proceed through an open transition state. tcichemicals.comorganic-chemistry.org

The development of chiral Lewis acids has enabled catalytic and enantioselective Mukaiyama aldol reactions. msu.edunih.gov These chiral catalysts create a chiral environment around the reactants, leading to the preferential formation of one enantiomer over the other. acs.org For instance, chiral bisphosphoramide-activated silicon tetrachloride has been shown to be an effective catalyst for the highly enantioselective addition of silyl enol ethers to various aldehydes. acs.org The use of chiral auxiliaries on the silyl enol ether or the electrophile is another strategy to achieve high levels of stereocontrol. msu.edu

The Mukaiyama aldol reaction has a broad scope, accommodating a wide range of silyl enol ethers and carbonyl compounds. wikipedia.org this compound can be effectively reacted with various aldehydes and ketones to produce the corresponding β-hydroxy carbonyl compounds. wikipedia.org The reaction is compatible with a variety of functional groups, making it a versatile tool in complex molecule synthesis. semanticscholar.org

However, there are some limitations. The stereoselectivity of the reaction can be highly dependent on the specific substrates and reaction conditions, sometimes leading to mixtures of diastereomers. wikipedia.org While catalytic and enantioselective methods have been developed, they may require careful optimization for each specific substrate combination. msu.edunih.gov Furthermore, the reaction with sterically hindered ketones can be challenging and may require higher reaction temperatures. wikipedia.org The moisture sensitivity of some Lewis acids can also be a practical limitation, necessitating anhydrous reaction conditions. ulaval.ca

Electrophilic Coupling Reactions

Beyond aldol-type reactions, this compound undergoes a variety of other electrophilic coupling reactions, expanding its synthetic utility. wikipedia.orgrsc.org These reactions typically involve the reaction of the silyl enol ether with a suitable electrophile in the presence of a Lewis acid. The Lewis acid activates the electrophile, facilitating the carbon-carbon bond formation.

Research has demonstrated the ability of silyl enol ethers like this compound to couple with various electrophiles, including heterocyclic cations and triaryl alcohols, often under Lewis acid catalysis. These reactions provide access to more complex molecular architectures. The reactivity of this compound has been quantified using Mayr's nucleophilicity parameters, providing a basis for predicting its reactivity with a range of electrophiles. lmu.de

Influence of Lewis Acid Catalyst (e.g., ZnCl2, TiCl4, BF3·OEt2) on Yield and Selectivity

The reactivity of silyl enol ethers like this compound is significantly enhanced by the use of Lewis acid catalysts. These catalysts activate electrophiles, facilitating their reaction with the nucleophilic silyl enol ether. The choice of Lewis acid can have a profound impact on both the reaction rate and the stereoselectivity of the products formed.

Hard Lewis acids, such as ethylaluminum dichloride (EtAlCl₂), have been shown to be effective catalysts for (2+2)-cycloaddition reactions between silyl enol ethers and α,β-unsaturated esters. acs.org The efficiency and stereoselectivity of these reactions can be further tuned by the specific ester group and the substituents on the silicon atom. acs.org For instance, in certain intramolecular cycloadditions, boron trifluoride etherate (BF₃·OEt₂) has been used, though it may lead to side products like desilylated substrates. acs.org

In the context of homoenolate addition to unsaturated ketoesters, titanium(IV) isopropoxide (Ti(OiPr)₄) has proven essential. nih.gov Reactions attempted without a Lewis acid catalyst failed to produce the desired cyclopentanol (B49286) product, highlighting the crucial role of the Lewis acid in activating the electrophile. nih.gov Increasing the amount of the Lewis acid has been shown to improve the reaction yield significantly. nih.gov Similarly, in other reactions, the strength of the Lewis acid is a critical factor, with stronger Lewis acids like aluminum and boron-based catalysts sometimes leading to complex product mixtures, while less electrophilic ones like tin tetrahalides may fail to promote the reaction at all. brynmawr.edu The combination of a Lewis acid with a chiral Brønsted acid can also create a powerful catalytic system for enantioselective protonation of silyl enol ethers. acs.org

The synergistic effect of a Lewis acid like iron(III) chloride (FeCl₃) and an additive like trimethylsilyl chloride (TMSCl) has been observed to mitigate byproduct inhibition and increase reaction rates in carbonyl-olefin metathesis. nih.gov This is proposed to occur via the formation of a more active silylium (B1239981) catalyst. nih.gov

The table below summarizes the effect of different Lewis acids on various reactions involving silyl enol ethers, demonstrating the catalyst's influence on reaction outcomes.

Reaction Type Silyl Enol Ether Substrate Electrophile Lewis Acid Catalyst Effect on Yield and Selectivity
Intramolecular (2+2) CycloadditionSilyl enol ether with α,β-enoate moiety-BF₃·OEt₂Low yield (17%), significant desilylation (32%). acs.org
Homoenolate AnnulationCinnamaldehyde-derived silyl enol etherβ,γ-Unsaturated α-ketoesterTi(OiPr)₄Essential for reaction; 69% yield as a single diastereomer. nih.gov
Intramolecular Rauhut-CurrierDiketone Substrate-TiCl₄Efficient reaction. brynmawr.edu
Intramolecular Rauhut-CurrierDiketone Substrate-SnCl₄, SnBr₄No reaction. brynmawr.edu
Carbonyl-Olefin MetathesisVariousCarbonyl compoundsFeCl₃ with TMSClMitigates byproduct inhibition, increases reaction rate. nih.gov
Mechanistic Insights into Nucleophilic Attack Regiochemistry

The regiochemistry of nucleophilic attack by this compound is a key aspect of its reactivity, largely directed by the nature of the electrophile and the reaction conditions, including the catalyst employed. In Lewis acid-catalyzed reactions, the catalyst activates the electrophile, making it more susceptible to attack by the electron-rich double bond of the silyl enol ether.

In the Mukaiyama-type Michael addition, a plausible mechanism involves the Lewis acid-catalyzed addition of the silyl enol ether to an enoate. acs.org This is followed by an intramolecular aldol-type reaction to form a cyclobutane (B1203170) ring. The stereoselectivity of this second step is determined by the transition state geometry, which can be either chair-like or boat-like. acs.org

In reactions involving pyridazine (B1198779) and an alkyl chloroformate, this compound acts as a selective nucleophile. clockss.org The alkyl chloroformate activates the pyridazine by forming an N-alkoxycarbonylpyridazinium salt in situ. The silyl enol ether then attacks this activated species. Interestingly, the regioselectivity of the attack (at the α- or γ-position of the pyridazine ring) is influenced by the substituents on the silyl enol ether. Unsubstituted enolates tend to attack the α-position almost exclusively. clockss.org

The regioselectivity of nucleophilic attack can be kinetically controlled. For example, in the reaction of 1,2,4-triazine (B1199460) 4-oxides with C-nucleophiles, the addition is reversible and occurs under kinetic control at the C-5 position of the triazine ring. researchgate.net

Reactions with Cyclobutanone (B123998) Derivatives

Formation of 1,3-Cyclopentanediones

The reaction of silyl enol ethers with cyclobutanone derivatives can be a powerful method for the construction of five-membered rings. Specifically, this transformation can be utilized to synthesize 1,3-cyclopentanedione (B128120) systems. wikipedia.org The general strategy involves the nucleophilic addition of the silyl enol ether to the carbonyl group of the cyclobutanone, followed by a ring-expansion process. This sequence effectively transforms the four-membered cyclobutanone ring into a five-membered cyclopentanedione ring. The reaction is often promoted by a Lewis acid, which activates the cyclobutanone carbonyl group towards nucleophilic attack. The subsequent rearrangement is driven by the release of ring strain from the cyclobutane ring.

Spiro-Annulation Strategies in Terpene Synthesis

Spiro-annulation, the formation of a spirocyclic system, is a key strategy in the synthesis of many complex natural products, including terpenes. The reaction of this compound and its derivatives with cyclobutanone-containing substrates provides an effective route to spiro compounds.

A notable application is in the synthesis of spirovetivane-type sesquiterpenoids. researchgate.net In this approach, a β-cyclopropyl enone is first converted to its enol silyl ether. Thermal rearrangement of this intermediate, followed by acid hydrolysis, leads to the formation of spiro enones in synthetically useful yields. researchgate.net This thermal rearrangement represents a five-membered ring spiro-annulation process. This method has been instrumental in the formal total synthesis of several spirovetivane sesquiterpenoids, such as (±)-α-vetispirene, (±)-β-vetivone, and (±)-hinesol. researchgate.net

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. This compound, as an electron-rich alkene, can participate in various cycloaddition reactions.

[4+1] Cycloaddition Reactions

The formal [4+1] cycloaddition offers a direct route to five-membered rings. In the context of silyl enol ethers, this can be achieved through reaction with a carbene or carbene equivalent, which acts as the one-carbon component.

A metal-free strategy for the synthesis of functionalized cyclopentenes involves the reaction of photogenerated nucleophilic siloxycarbenes with electrophilic dienes. acs.org The process is believed to proceed through the initial formation of a transient donor-acceptor cyclopropane (B1198618), which then undergoes a rearrangement to the more stable cyclopentene (B43876) isomer. acs.org Computational studies support a cyclopropanation-vinyl cyclopropane rearrangement sequence. acs.org This method represents the first formal cycloaddition of photogenerated nucleophilic carbenes derived from acylsilanes with electrophilic dienes. acs.org

Diels-Alder Reactions and Related Cycloadditions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.comlibretexts.org this compound, as an electron-rich alkene, can act as a dienophile in these reactions.

The rate and success of a Diels-Alder reaction are significantly influenced by the electronic properties of the diene and dienophile. masterorganicchemistry.comlibretexts.org Generally, the reaction proceeds fastest when the diene is electron-rich and the dienophile is electron-poor (normal electron-demand Diels-Alder). masterorganicchemistry.comlibretexts.orgkhanacademy.orglibretexts.org Conversely, an inverse-electron-demand Diels-Alder reaction occurs when an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org

As this compound is an electron-rich dienophile due to the electron-donating trimethylsiloxy group, it will react most efficiently with electron-poor dienes. The presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally facilitates the reaction. libretexts.org

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orglibretexts.org Substituents that are cis on the dienophile will remain cis in the product, and those that are trans will remain trans. libretexts.org Furthermore, the reaction is stereoselective, often favoring the formation of the endo product over the exo product. wikipedia.org This preference is attributed to secondary orbital interactions between the substituents of the dienophile and the developing pi system of the diene in the transition state. wikipedia.org However, the formation of multi-step reaction mechanisms with zwitterionic or diradical intermediates can sometimes lead to a loss of stereoconfiguration. mdpi.com In the case of cyclic dienophiles like this compound, the resulting products are bicyclic systems, and the stereochemical outcome is dictated by the approach of the diene. libretexts.org

Oxidation Reactions: Rubottom Oxidation and Derivatives

The Rubottom oxidation is a widely used method for the α-hydroxylation of carbonyl compounds. alfa-chemistry.comthermofisher.com The reaction involves the oxidation of a silyl enol ether, such as this compound, with a peroxyacid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), to yield an α-siloxy ketone. alfa-chemistry.comwikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the silyl ether furnishes the corresponding α-hydroxy ketone. alfa-chemistry.com

The mechanism proceeds through the epoxidation of the enol ether double bond to form a siloxy oxirane intermediate. wikipedia.orgorganic-chemistry.org This is followed by an acid-catalyzed ring-opening and a 1,4-silyl migration, known as a Brook rearrangement, to give the α-siloxy carbonyl compound. wikipedia.org

The Rubottom oxidation is a versatile reaction applicable to both acyclic and cyclic silyl enol ethers. alfa-chemistry.com Besides m-CPBA, other oxidizing agents like dimethyldioxirane (B1199080) (DMDO) and Davis oxaziridines can also be employed. alfa-chemistry.com An important extension of this reaction is the aza-Rubottom oxidation, which allows for the synthesis of primary α-aminoketones from silyl enol ethers. nih.gov

Radical Reactions and C-C Bond Formation

Beyond its utility in two-electron enolate-type chemistry, this compound can participate in radical reactions, opening up new avenues for carbon-carbon bond formation. Iron-catalyzed dicarbofunctionalization has emerged as a powerful strategy in this context. nih.gov

A novel, iron-catalyzed, one-step protocol has been developed for the dicarbofunctionalization of silyl enol ethers, including this compound. rsc.org This method allows for the simultaneous formation of two new carbon-carbon bonds at the α- and β-positions of the original enol ether double bond. The reaction typically involves the combination of a fluoroalkyl halide, the silyl enol ether, and a hetero(aryl) Grignard reagent in the presence of an iron catalyst. rsc.org

This transformation significantly expands the synthetic utility of silyl enol ethers, moving beyond traditional monofunctionalization. nih.gov

The key to this dicarbofunctionalization is the generation and subsequent reaction of an α-silyloxy radical intermediate. rsc.org The proposed mechanism begins with the iron catalyst, often in the presence of a bisphosphine ligand, facilitating a halogen-atom abstraction from the fluoroalkyl halide to generate an electrophilic fluoroalkyl radical. nih.govrsc.org

This radical then undergoes a Giese-type addition to the electron-rich double bond of this compound. nih.gov This addition is regioselective and results in the formation of a short-lived α-silyloxy radical intermediate. rsc.org This highly reactive species is then trapped in a cross-coupling event with an organoiron species, which is generated from the Grignard reagent, to form the second C-C bond. This process allows for the selective formation and cross-coupling of the α-silyloxy radical, leading to the dicarbofunctionalized product in a single step. rsc.orgrsc.org

Mechanistic investigations, including Density Functional Theory (DFT) calculations, have provided insight into the dicarbofunctionalization process. nih.govrsc.org DFT calculations support the proposed pathway, indicating a low energy barrier for the Giese addition of the fluoroalkyl radical to the silyl enol ether to form the α-silyloxy radical. nih.govrsc.org

Experimental studies have also been conducted to probe the mechanism. For example, the use of a radical trap led to the formation of products consistent with a radical relay/cross-coupling cascade, supporting the involvement of α-silyloxy radicals. nih.gov These studies highlight the unique ability of the bisphosphine-iron catalytic system to orchestrate this complex series of events, including the challenging recombination of the α-silyloxy radical with an organoiron species. nih.govrsc.org

Step Description Key Intermediate
1Halogen-atom abstraction from alkyl halide by iron catalystElectrophilic alkyl radical
2Giese addition of alkyl radical to silyl enol etherα-Silyloxy radical
3Cross-coupling with organoiron speciesDicarbofunctionalized product

This table outlines the key steps in the iron-catalyzed dicarbofunctionalization of this compound.

Catalytic Dicarbofunctionalization via Iron Catalysis

Synthesis of Bicyclo[3.3.0]diquinane Ring Systems

The bicyclo[3.3.0]octane, or diquinane, framework is a prevalent structural motif in a multitude of natural products, including various terpenoids and alkaloids. nih.gov The inherent strain and stereochemical complexity of these systems, particularly the trans-fused isomers, present a significant synthetic challenge. A novel iron-catalyzed dicarbofunctionalization of silyl enol ethers has emerged as a powerful tool for the construction of these intricate architectures, with this compound serving as a key substrate. rsc.org

In a recent study, the use of an iron-bisphosphine catalytic system enabled the selective dicarbofunctionalization of this compound with alkyl halides and Grignard reagents. rsc.org This methodology facilitates the formation of two new carbon-carbon bonds in a single step under mild conditions. The reaction proceeds through the generation of an α-silyloxy radical intermediate, which then participates in a cross-coupling cascade. When cyclic enol silyl ethers like this compound are employed, this process can lead to the formation of medicinally relevant bicyclo[3.3.0]diquinane ring systems. rsc.orgrsc.org

Specifically, the reaction has been shown to produce diquinane structures with a hydroxyl or silyl ether group at the ring juncture. rsc.org These products are formed with high levels of diastereoselectivity, favoring the trans isomer. rsc.org The reaction conditions and resulting products are detailed in the table below.

EntryReactant 1Reactant 2Catalyst SystemProduct(s)Diastereomeric Ratio (dr)YieldReference
1This compoundAlkyl HalideFe(acac)₃ / Bisphosphine LigandBicyclo[3.3.0]diquinane with hydroxyl groupup to 15:1Good to Excellent rsc.org
2This compoundAlkyl HalideFe(acac)₃ / Bisphosphine LigandBicyclo[3.3.0]diquinane with silyl ether groupup to 15:1Good to Excellent rsc.org

This iron-catalyzed approach represents a significant advancement in the synthesis of complex bicyclic systems, offering a direct and efficient route from readily available starting materials like this compound.

C-C Bond Formation at Ozonide Rings

The reaction of this compound with ozonides to form new carbon-carbon bonds is a less explored area of its reactivity. Ozonolysis is a powerful method for the oxidative cleavage of alkenes, typically resulting in the formation of carbonyl compounds such as aldehydes and ketones. masterorganicchemistry.comyoutube.com The process involves the initial formation of a highly unstable molozonide, which rapidly rearranges to a more stable ozonide intermediate. msu.edu

While the primary application of ozonolysis is bond cleavage, the reactive nature of the ozonide intermediate suggests potential for further synthetic transformations. In the context of this compound, the ozonolysis of the cyclopentene double bond would lead to the formation of a dialdehyde (B1249045) or a keto-aldehyde after reductive or oxidative work-up, respectively. masterorganicchemistry.comquora.com The formation of new carbon-carbon bonds would necessitate a subsequent reaction where the silyl enol ether functionality, or a derivative thereof, reacts with the ozonide or its decomposition products.

Detailed studies on the direct reaction of this compound with a pre-formed ozonide for C-C bond formation are not extensively documented in the reviewed literature. However, the general reactivity of silyl enol ethers as enolate equivalents suggests that they could, in principle, react with the carbonyl functionalities generated from the ozonolysis of another molecule. This would fall under the category of aldol-type reactions or other carbonyl additions, rather than a direct reaction with the ozonide ring itself to form a C-C bond. Further research is required to explore the feasibility and potential mechanisms of such a transformation.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a vast array of carbon-carbon and carbon-heteroatom bond formations. sci-hub.se this compound, as a nucleophilic partner, participates in various palladium-catalyzed transformations, most notably in allylic alkylation reactions.

A key example is the catalytic conversion of this compound to 2-allylcyclopentanone (B1313613). This reaction is achieved by treating the silyl enol ether with diallyl carbonate in the presence of a palladium catalyst supported on silica. This heterogeneous catalytic system offers advantages in terms of catalyst recovery and reuse. The reaction proceeds via the formation of a π-allylpalladium complex from diallyl carbonate, which is then attacked by the silyl enol ether to furnish the α-allylated ketone.

A 2020 study reported the palladium-catalyzed alkylation of silyl enol ethers under blue light irradiation, employing a dual phosphine (B1218219) ligand system. This method is effective for a broad range of alkyl bromides and delivers α-alkylated ketones. sci-hub.se While this study provides a general framework, specific examples detailing the performance of this compound under these conditions would be necessary for a complete assessment.

Asymmetric Allylations

The enantioselective formation of carbon-carbon bonds is a paramount goal in organic synthesis, and palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a powerful tool in this endeavor. nih.gov These reactions typically involve the reaction of a nucleophile with a π-allylpalladium intermediate, where the stereochemical outcome is controlled by a chiral ligand coordinated to the palladium center.

While the palladium-catalyzed allylation of this compound is established, the development of its asymmetric variant has been a subject of significant interest. The challenge in the asymmetric alkylation of ketone enolates, such as those derived from this compound, lies in controlling the regioselectivity and enantioselectivity, as the nucleophile can attack the metal center directly (inner-sphere) or the allyl ligand (outer-sphere). nih.gov

A detailed investigation into the palladium-catalyzed AAA of various ketone enolates demonstrated that the choice of ligand and reaction conditions is crucial for achieving high enantioselectivity. Although this study provides a foundational understanding, specific and optimized protocols for the asymmetric allylation of this compound leading to chiral 2-allylcyclopentanone are still an area of active development. The successful implementation of such a reaction would provide a direct route to valuable chiral building blocks for the synthesis of natural products and pharmaceuticals. nih.gov

Reactions with Nitroolefins for 1,4-Diketone Synthesis

The synthesis of 1,4-dicarbonyl compounds is of significant interest as they are precursors to a variety of five-membered ring systems, including cyclopentenones and furans. organic-chemistry.org A highly efficient method for the preparation of 1,4-diketones involves the reaction of silyl enol ethers with nitroolefins. This reaction, often referred to as a conjugate addition, provides a versatile and regioselective route to these important synthetic intermediates.

The reaction of this compound with a nitroolefin, such as β-nitrostyrene, proceeds via a Michael-type addition. The silyl enol ether acts as a soft nucleophile, attacking the β-position of the electron-deficient nitroolefin. This initial addition is typically promoted by a Lewis acid or a fluoride source to activate the silyl enol ether. The resulting nitronate intermediate can then be hydrolyzed under acidic conditions to afford the corresponding 1,4-diketone. This process is advantageous as it avoids the use of strongly basic conditions often required for the generation of enolates, which can lead to side reactions.

Regiospecific Route to Cyclopentenones

The 1,4-diketones synthesized from the reaction of this compound and nitroolefins are valuable precursors for the regiospecific synthesis of cyclopentenones. The intramolecular aldol condensation of the 1,4-diketone, followed by dehydration, leads to the formation of the α,β-unsaturated five-membered ring system.

This two-step sequence, starting from the silyl enol ether and nitroolefin, constitutes a convenient and regiospecific route to substituted cyclopentenones. The regioselectivity is ensured by the nature of the Michael addition, which precisely establishes the 1,4-dicarbonyl relationship in the intermediate. The subsequent cyclization can be controlled to favor the formation of a specific cyclopentenone isomer, depending on the substitution pattern of the starting materials and the reaction conditions employed for the condensation. This strategy has been successfully applied to the synthesis of various cyclopentenone derivatives, highlighting the utility of this compound as a key building block in this important transformation.

Transformation of Functional Groups within the Cyclopentene Ring

Beyond its role as an enolate equivalent, this compound possesses a reactive carbon-carbon double bond within the cyclopentene ring, which can undergo various functional group transformations. These reactions allow for the introduction of new functionalities and the construction of more complex cyclopentane (B165970) derivatives.

One such transformation is the formal [4+1] cycloaddition of photogenerated siloxycarbenes with dienes, where the resulting transient cyclopropane can rearrange to a highly functionalized cyclopentene. acs.org While this example illustrates the reactivity of the silyl enol ether moiety in a cycloaddition context, direct functionalization of the double bond of this compound itself is also a viable synthetic strategy.

For instance, the double bond can be subjected to reactions such as epoxidation, dihydroxylation, or cyclopropanation. These transformations would lead to the formation of functionalized cyclopentane rings bearing the trimethylsiloxy group, which can be retained as a protecting group or hydrolyzed to reveal a ketone functionality. The stereochemical outcome of these additions can often be controlled by the choice of reagents and reaction conditions, providing access to a range of stereochemically defined cyclopentane derivatives. The ability to selectively modify the cyclopentene ring while preserving the silyl enol ether or its precursor ketone functionality underscores the synthetic versatility of this compound.

Desilylation Reactions

The cleavage of the trimethylsilyl group from this compound is a fundamental reaction that regenerates the corresponding ketone, cyclopentanone (B42830). This transformation, known as desilylation, can be achieved under various conditions, primarily through acid-catalyzed hydrolysis or fluoride-mediated cleavage.

Silyl enol ethers, in general, are sensitive to moisture and can be hydrolyzed back to their carbonyl counterparts in the presence of acid. wikipedia.org The mechanism of acid-catalyzed hydrolysis involves protonation of the enol ether double bond, which generates an oxonium ion intermediate. Subsequent attack by water on the silicon atom leads to the formation of the ketone and a silanol (B1196071) byproduct, such as trimethylsilanol. nsf.gov This process is often rapid, and even trace amounts of acid can catalyze the reaction. gelest.comwikipedia.orgmasterorganicchemistry.com For instance, treatment of silyl enol ethers with a drop of 1N HCl in a solvent like dichloromethane (B109758) is a common method for their cleavage. gelest.com

Fluoride ions are also highly effective for cleaving silicon-oxygen bonds due to the high affinity of fluorine for silicon. utsouthwestern.edu Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are frequently employed for this purpose. utsouthwestern.edursc.org The reaction with TBAF is typically carried out in an organic solvent like tetrahydrofuran (B95107) (THF) and proceeds under mild conditions, often at room temperature. utsouthwestern.eduyoutube.com The efficiency of TBAF-mediated desilylation can be influenced by the presence of water, with drier conditions sometimes being more effective for certain substrates. acs.org Anhydrous work-up procedures have been developed to remove excess TBAF and its byproducts, which can be particularly useful when the resulting ketone is water-soluble. rsc.org

The table below summarizes common conditions for the desilylation of silyl enol ethers, which are applicable to this compound.

Reagent/ConditionSolventTemperatureComments
Dilute HCl or H₂SO₄Water, THF, DichloromethaneRoom TemperatureRapid reaction, sensitive to trace acid. nsf.govgelest.comwikipedia.org
Tetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)Room TemperatureMild conditions, highly effective. utsouthwestern.edursc.orgyoutube.com
Oxalic acidMethanol/WaterRoom TemperatureMild acidic conditions for hydrolysis.

Reduction and Hydrolysis of Ester Moieties

The presence of an ester group in a molecule containing a this compound moiety introduces the possibility of selective transformations. The relative reactivity of the silyl enol ether and the ester group depends on the reaction conditions.

The reduction of esters is a common transformation in organic synthesis. A key reagent for the partial reduction of esters to aldehydes is diisobutylaluminum hydride (DIBAL-H). youtube.comyoutube.comwikipedia.org This reduction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the corresponding alcohol. youtube.com The bulky nature of DIBAL-H allows for this selective transformation. youtube.com In the context of a molecule containing both a silyl enol ether and an ester, the silyl enol ether is generally stable to DIBAL-H at low temperatures, allowing for the chemoselective reduction of the ester. This selectivity is crucial in the synthesis of complex molecules like prostaglandins (B1171923), where such functionalities often coexist. organic-chemistry.org

The hydrolysis of esters, similar to the hydrolysis of silyl enol ethers, can be catalyzed by either acid or base. masterorganicchemistry.comnih.gov Under acidic conditions, both the silyl enol ether and the ester can be hydrolyzed. wikipedia.orgwikipedia.org The relative rates of hydrolysis would depend on the specific reaction conditions and the structure of the substrate. However, silyl enol ethers are generally more labile to acidic hydrolysis than esters.

Under basic conditions, the hydrolysis of an ester, known as saponification, proceeds readily to form a carboxylate salt and an alcohol. nih.gov In contrast, silyl enol ethers are generally more stable to basic conditions than to acidic conditions. This difference in reactivity allows for the selective hydrolysis of an ester in the presence of a silyl enol ether using basic reagents like sodium hydroxide.

The following table outlines the expected selectivity in reactions involving molecules containing both a this compound moiety and an ester group.

ReactionReagentExpected Outcome
ReductionDiisobutylaluminum hydride (DIBAL-H) at -78 °CSelective reduction of the ester to an aldehyde. youtube.comyoutube.comorganic-chemistry.org
Acidic HydrolysisDilute HCl or H₂SO₄Hydrolysis of both the silyl enol ether and the ester. wikipedia.orgnih.gov
Basic HydrolysisNaOH or KOHSelective hydrolysis of the ester to a carboxylate salt. nih.gov

The synthesis of complex natural products, such as prostaglandins, often involves intermediates that contain both silyl enol ether and ester functionalities. The ability to selectively manipulate one group in the presence of the other is a testament to the fine control achievable in modern organic synthesis. For example, in the synthesis of certain prostaglandin (B15479496) analogues, a lactone (a cyclic ester) is reduced to a lactol using DIBAL-H, a transformation that can be performed in the presence of silyl ether protecting groups. organic-chemistry.org

Applications in Complex Molecule Synthesis

Precursor in Natural Product Synthesis

The inherent structure of 1-(trimethylsiloxy)cyclopentene makes it an ideal precursor for the cyclopentane (B165970) ring system found in numerous natural products. Its utility as a masked enolate allows for controlled and stereoselective introduction of the five-membered ring, which is a common motif in biologically active molecules.

One of the most significant applications of this reagent is in the synthesis of prostaglandins (B1171923) and their analogues. znaturforsch.comresearchgate.net Prostaglandins are a class of lipid compounds involved in various physiological processes, and their complex structures often feature a substituted cyclopentane core. znaturforsch.com Synthetic strategies towards prostaglandins frequently employ Michael addition reactions to cyclopentenone derivatives. znaturforsch.comresearchgate.net In this context, this compound serves as a crucial precursor to the required nucleophilic cyclopentanone (B42830) unit, enabling the construction of the prostaglandin (B15479496) framework. For instance, the synthesis of Prostaglandin E1 (PGE1) can be achieved through an asymmetric Michael addition, a key step where the cyclopentane ring is elaborated. znaturforsch.com

Furthermore, the cyclopentenone structure, readily accessible from this compound, is a key component in the synthesis of jasmonates, a group of plant hormones involved in regulating growth and development. rsc.orgnih.gov The synthesis of analogues of methyl jasmonate has been accomplished using methods that form cyclopentenones from alkyne-hexacarbonyl dicobalt complexes, demonstrating the importance of cyclopentenone precursors derived from reagents like this compound. rsc.org

Building Block for Pharmaceutical Intermediates

The ability to form substituted cyclopentane rings makes this compound a valuable tool in the synthesis of intermediates for the pharmaceutical industry. sigmaaldrich.com The cyclopentane scaffold is present in a variety of therapeutic agents, and efficient methods for its construction are highly sought after.

Research has demonstrated the synthesis of novel bicyclo[3.3.0]octane derivatives which have been identified as dipeptidyl peptidase 4 (DPP-4) inhibitors. nih.gov These inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The synthesis of such bicyclic systems can be envisioned to utilize this compound as a starting point for the construction of the fused five-membered ring core.

The general utility of this silyl (B83357) enol ether in chemical synthesis studies for the development and production of pharmaceuticals is widely recognized. sigmaaldrich.comsigmaaldrich.com Its role as a nucleophile in conjugate addition reactions allows for the formation of key carbon-carbon bonds in the assembly of complex drug targets.

Synthesis of Polycyclic Compounds

The reactivity of this compound extends to the construction of more complex polycyclic systems. Annulation reactions, where a new ring is fused onto an existing one, are a powerful strategy for building molecular complexity, and this silyl enol ether can participate in such transformations.

A prominent example is its potential use in [4+3] cycloaddition reactions. wikipedia.org In these reactions, a four-atom π-system (the diene) reacts with a three-atom π-system (an allyl or oxyallyl cation) to form a seven-membered ring. wikipedia.orgnih.gov this compound can serve as the four-atom π-system precursor. The reaction with an in situ generated oxyallyl cation would lead to the formation of a bicyclo[3.2.1]octane skeleton, a common framework in various natural products. The development of dearomative (4+3) cycloaddition reactions with oxyallyl cations has provided a route to complex cyclohepta[b]indoles and cyclohepta[b]pyrroles, highlighting the power of this strategy for building polycyclic frameworks. nih.gov

Furthermore, the synthesis of bicyclo[3.3.0]octane systems, which are present in a number of biologically active compounds, can be approached using strategies that may involve intermediates derived from this compound. nih.govmit.eduunit.noresearchgate.netrsc.org

Regioselective Synthesis of Five-Membered Rings

A key advantage of using this compound is the ability to achieve high levels of regioselectivity in its reactions. As a silyl enol ether, it represents a stabilized form of a specific enolate of cyclopentanone, allowing for predictable reactions at the α-carbon.

This regioselectivity is particularly valuable in alkylation reactions. The sunlight-photocatalyzed regioselective β-alkylation of cyclopentanones with electron-deficient alkenes has been demonstrated, showcasing a method to functionalize the cyclopentane ring at a specific position. rsc.org While this example is for the ketone, the silyl enol ether provides a direct route to the enolate needed for such transformations.

Moreover, the Nazarov cyclization, a powerful method for synthesizing cyclopentenones, can be influenced by the presence of a silicon substituent. youtube.com While a direct example starting from a derivative of this compound is not detailed in the provided results, the principles of silicon-directed Nazarov cyclizations suggest its potential in controlling the regiochemical outcome of such ring-forming reactions. The ability to control the position of new substituents and fused rings is critical in the synthesis of complex target molecules. Additionally, highly regioselective isomerization of cyclopentenes can be achieved through methods like benzyne (B1209423) transfer coupling, further expanding the toolkit for creating specifically substituted five-membered rings. rsc.org

Computational and Theoretical Studies

Mechanistic Investigations through DFT Calculations

Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of organic reactions. For a compound like 1-(trimethylsiloxy)cyclopentene, DFT calculations would be instrumental in exploring its behavior in various chemical transformations, such as cycloadditions, alkylations, and aldol-type reactions.

A notable example of DFT being used to understand the formation of a cyclopentene (B43876) ring system involves the formal [4+1] cycloaddition of photogenerated siloxycarbenes with electrophilic dienes. acs.org In such a study, DFT calculations at a specific level of theory (e.g., M06-2X/6-311++G(d,p)//M06-2X/6-31+G(d,p)) would be employed to map out the entire reaction pathway. acs.org This would involve identifying the structures of reactants, intermediates, transition states, and products. For this compound, DFT could be used to model its reaction with various electrophiles, predicting the most likely reaction pathways. For instance, in a hypothetical reaction, DFT could help determine whether the reaction proceeds through a concerted or a stepwise mechanism.

Mechanistic studies on the α-trifluoromethylation of ketones via their silyl (B83357) enol ethers have also been conducted, highlighting the role of reactive metal complexes. nih.gov Although the specific silyl enol ether was not this compound, the study demonstrates how computational methods can unravel complex reaction mechanisms involving these substrates. nih.gov

Analysis of Transition States and Energetic Barriers

A critical aspect of computational chemistry is the identification and characterization of transition states, which are the energetic maxima along a reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy, or energetic barrier, of a reaction.

In the context of the aforementioned formal [4+1] cycloaddition to form a cyclopentene, DFT calculations were used to determine the energy barriers for different steps of the reaction. acs.org For example, the transition state for the ring enlargement of a cyclopropane (B1198618) intermediate was found to be 14.4 kcal/mol higher in energy than its precursor. acs.org Similarly, for a hypothetical reaction involving this compound, computational analysis would locate the transition state structures and calculate their energies. This information would be crucial for predicting the feasibility and rate of the reaction under different conditions.

The following table illustrates the type of data that would be generated from a DFT analysis of a hypothetical reaction of this compound. The values are based on the study of the formal [4+1] cycloaddition of a siloxycarbene. acs.org

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsSiloxycarbene + Diene0.0
TS1Transition state for cyclopropanation+11.1
IntermediateCyclopropane derivative-28.9
TS2Transition state for ring enlargement-14.5
ProductFunctionalized cyclopentene-54.6

This table is illustrative and based on data for a formal [4+1] cycloaddition leading to a cyclopentene derivative. acs.org

Understanding Stereochemical Outcomes through Computational Models

Computational models are invaluable for predicting and explaining the stereoselectivity of chemical reactions. For reactions involving this compound that can lead to multiple stereoisomers, computational analysis can determine which product is likely to be favored and why.

This is often achieved by calculating the energies of the different transition states that lead to the various stereoisomers. The transition state with the lowest energy will correspond to the major product. For example, in the study of the formal [4+1] cycloaddition, two different diastereomeric cyclopropane intermediates were investigated. The energy barriers leading to both the cis and trans diastereomers were calculated and found to be very similar (11.1 and 11.6 kcal/mol, respectively), suggesting that a mixture of diastereomers would likely be formed. acs.org

For this compound, computational models could be used to predict the facial selectivity in reactions with chiral electrophiles or the diastereoselectivity in cycloaddition reactions. By analyzing the steric and electronic interactions in the transition state models, chemists can gain a deeper understanding of the factors that control the stereochemical outcome of a reaction.

Q & A

Q. What are the optimal synthetic routes for 1-(Trimethylsiloxy)cyclopentene, and how can yield be maximized?

A two-step synthesis involving consecutive stages of silylation and aryl group introduction is highly efficient. For example, 1-Trimethylsilyl-2-(3′-methylphenyl)cyclopentene was synthesized in 71% yield using a palladium catalyst under mild conditions. Key parameters include temperature control (e.g., 0–25°C), stoichiometric ratios, and purification via distillation. Characterization via IR (2924, 1594 cm⁻¹), MS (m/z 260.3898), and CHNS analysis (C: 73.65%; H: 9.27%) ensures product integrity .

Q. How does the nucleophilicity of this compound compare to other enol ethers, and what implications does this have for reaction design?

The compound exhibits stronger nucleophilicity than ethyl vinyl ether due to steric shielding of the trimethylsilyl group, which stabilizes the transition state. This property makes it effective in conjugate additions and cycloadditions. Kinetic studies by Mayr et al. highlight its high Mayr’s nucleophilicity parameter (N > 5), enabling selective reactions with electrophiles under controlled conditions .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Assignments based on coupling constants (e.g., δ = 1.66–1.79 ppm for ring protons) and 2D experiments (COSY, HSQC) for structural elucidation .
  • IR Spectroscopy : Peaks at 2924 cm⁻¹ (C-H stretch) and 1594 cm⁻¹ (C=C) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 260.3898) validates molecular formulas .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening metathesis polymerization (ROMP)?

The bulky trimethylsilyl group reduces ring strain, favoring controlled ROMP with ruthenium catalysts (e.g., Grubbs III). Computational studies predict a balance between polymerization rate and thermal stability, enabling recyclable polypentenamers. Experimental data show decomposition at 40–50°C, suggesting applications in sustainable materials .

Q. What thermodynamic principles govern the equilibrium of transesterification reactions involving this compound intermediates?

Thermodynamic analysis using group contribution methods (e.g., Ruzicka–Domalski for heat capacity) reveals enthalpy (ΔH) and entropy (ΔS) changes for esterification steps. For cyclopentene-derived systems, equilibrium constants (K) range from 10²–10³ at 25°C, favoring product formation. Experimental validation shows 98% selectivity for cyclopentyl acetate under optimized molar ratios .

Q. Can this compound serve as a precursor for complex bicyclic lactones or diketones?

Yes. The compound undergoes [2+2] cycloaddition with dichloroketene to form bicyclic intermediates, which are oxidized to cycloheptane-1,3-dione. Palladium-mediated rearrangements (e.g., Noyori’s method) further yield stereodefined products. Challenges include controlling tert-butyl peroxide impurities during oxidation .

Q. How can contradictions in reported reaction yields for silylated cyclopentene derivatives be resolved?

Discrepancies often arise from catalyst loading (e.g., 5–10 mol% Pd), solvent polarity (THF vs. DCM), and moisture sensitivity. Reproducibility requires strict anhydrous conditions and inline FTIR monitoring. Comparative studies using standardized protocols (e.g., Schlenk techniques) are recommended .

Q. What experimental design considerations are critical for scaling up this compound synthesis?

Key factors include:

  • Catalyst Recycling : Use immobilized Pd catalysts to reduce costs.
  • Solvent Selection : Low-boiling solvents (e.g., ethers) facilitate distillation.
  • Safety : Handle trimethylsilyl reagents under inert atmospheres to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.